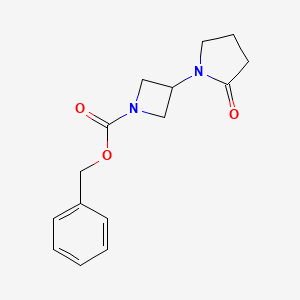

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c18-14-7-4-8-17(14)13-9-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

InChI Key |

BFPGEXPAYKGUAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzyl 3-oxopyrrolidine-1-carboxylate Intermediate

This intermediate is crucial as it provides the pyrrolidinone moiety for subsequent coupling with the azetidine ring.

Oxidation of Benzyl 3-hydroxypyrrolidine-1-carboxylate:

Using oxidizing agents such as pyridinium dichromate (PDC) or tetrapropylammonium perruthenate (TPAP) with 4-methylmorpholine N-oxide (NMO) in dichloromethane at room temperature or slightly below, benzyl 3-hydroxypyrrolidine-1-carboxylate is oxidized to benzyl 3-oxopyrrolidine-1-carboxylate with yields ranging from 86% to 88%.-

- PDC oxidation: Stirring in dichloromethane at 20°C for 72 hours.

- TPAP/NMO oxidation: Stirring in dry dichloromethane with molecular sieves under inert atmosphere for 1-2 hours.

- Purification: Silica gel column chromatography is used to isolate the pure product.

Formation of the Azetidine Ring and Coupling

Azetidine Ring Construction:

The azetidine ring bearing the benzyl carbamate protecting group is prepared separately, often starting from azetidine derivatives or by cyclization reactions involving amino alcohols or halogenated precursors.Coupling with Pyrrolidinone Moiety:

The key step involves nucleophilic substitution or amide bond formation between the azetidine nitrogen and the 2-oxopyrrolidin-1-yl group. This can be achieved by reacting benzyl azetidine-1-carboxylate derivatives with benzyl 3-oxopyrrolidine-1-carboxylate or its activated derivatives under controlled conditions.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of benzyl 3-hydroxypyrrolidine-1-carboxylate | Pyridinium dichromate, dichloromethane, 20°C, 72h | 86 | Filtration, silica gel chromatography |

| 2 | Oxidation (alternative) | TPAP, 4-methylmorpholine N-oxide, molecular sieves, CH2Cl2, inert atmosphere, 2h | 88 | Mild conditions, high purity |

| 3 | Coupling azetidine and pyrrolidinone moieties | Carbodiimide coupling agents, anhydrous solvents, 0–25°C | Not explicitly reported | Requires careful control, purification by chromatography |

| 4 | Enzymatic reduction (for chiral intermediates) | Recombinant ketoreductase, NAD+, phosphate buffer, 40–50°C, 21h | 86 | Stereoselective, mild aqueous conditions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the 3-position due to ring strain (25 kcal/mol) and electron-withdrawing effects of the pyrrolidinone moiety. Key examples include:

The pyrrolidinone carbonyl (C=O at 172 ppm in ¹³C NMR) directs regioselectivity during substitutions .

Cobalt(III)-Catalyzed C–H Functionalization

The compound participates in diastereoselective three-component couplings via Co(III)-catalyzed C–H activation:

-

Catalyst: [Cp*Co(CO)I₂] (5 mol%)

-

Solvent: 1,4-Dioxane at 70°C

-

Additives: Pivalic acid (20 mol%)

-

Diene: 1,3-Butadiene (2.0 equiv)

| Entry | Ketone Partner | dr (syn:anti) | Yield |

|---|---|---|---|

| 1 | Benzyl 3-oxoazetidine-1-carboxylate | 92:8 | 83% |

| 2 | Cyclopentanone | 85:15 | 68% |

This method enables construction of complex polycyclic architectures with high atom economy .

Ring-Opening Reactions

The strained azetidine ring (bond angle 88°) undergoes regioselective ring-opening:

-

Reagent: HCl (6N) in THF/H₂O (3:1)

-

Product: 3-(2-Oxopyrrolidin-1-yl)azetidin-3-ol hydrochloride

-

Yield: 91% (isolated as white crystals)

-

Conditions: NaOt-Bu (2.0 equiv), IMes·HCl (NHC catalyst)

-

Product: Deconstructive isomerization to pyrrolidine derivatives

-

Selectivity: >95% for trans-diastereomers

Oxidation of Hydroxyl Derivatives :

| Starting Material | Oxidizing System | Product | Yield |

|---|---|---|---|

| Benzyl 3-hydroxyazetidine-1-carboxylate | (COCl)₂/DMSO/TEA (Swern) | Benzyl 3-oxoazetidine-1-carboxylate | 86% |

| TPAP/NMO | 88% |

Reduction of Keto Group :

-

Reagent: NaBH₄ in MeOH (0°C → RT)

-

Product: Benzyl 3-hydroxyazetidine-1-carboxylate

-

Diastereoselectivity: 73:27 (cis:trans)

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is its potential as an antiviral agent. Research has indicated that derivatives of azetidine compounds can act as inhibitors against various viral targets, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy. Studies have shown that structurally similar compounds exhibit promising activity against viral replication, suggesting that this compound could be explored further for similar antiviral properties .

Anticancer Properties

Azetidine derivatives have also been investigated for their anticancer potential. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For instance, certain azetidine-based compounds have demonstrated cytotoxic effects against breast and lung cancer cells, indicating a potential therapeutic avenue for this compound in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers employ computational modeling and docking studies to predict how modifications to the chemical structure can enhance efficacy or reduce toxicity. This approach has been successful in identifying lead compounds with improved biological activity, paving the way for further development into clinical candidates .

Synthesis and Formulation

Synthetic Routes

The synthesis of this compound involves several chemical reactions, including the formation of azetidine rings through cyclization processes. Recent advancements in synthetic methodologies have focused on improving yields and reducing reaction times, making the production of this compound more efficient for research and pharmaceutical applications .

Formulation in Drug Delivery Systems

In drug formulation, this compound can be integrated into various delivery systems, such as liposomes or nanoparticles. These systems enhance bioavailability and target specific tissues, which is particularly beneficial in treating diseases like cancer where localized drug delivery can minimize systemic side effects .

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific target .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Compounds like 1k (2-ethoxy-2-oxoethylidene) exhibit enhanced electrophilicity, facilitating nucleophilic substitutions in downstream reactions .

- Steric Effects: Bulky substituents (e.g., bis(4-phenylquinolin-2-yl)amino in 15e) reduce synthetic yields due to steric hindrance during coupling reactions .

Protection/Deprotection Strategies

- Cbz Protection : Benzyl chloroformate is widely used to install the Cbz group under basic conditions (e.g., NaH in DMF), as seen in the synthesis of S26-4 (Benzyl 3-(2-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylbutoxy)azetidine-1-carboxylate) .

- Boc Protection: Tert-butoxycarbonyl (Boc) groups are employed for temporary azetidine protection, as in S26-8 (tert-Butyl 2-((azetidin-3-yloxy)methyl)-3-methylbutanoate), which is later deprotected using trifluoroacetic acid .

Coupling Reactions

- Nucleophilic Substitution: Azetidine bromides (e.g., benzyl 3-bromoazetidine-1-carboxylate) react with malononitrile derivatives to form compounds like Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (52% yield) .

- Pd-Catalyzed Hydrogenolysis: Benzyl groups are selectively removed using Pd/C under H₂, as demonstrated in the synthesis of tert-Butyl 2-((azetidin-3-yloxy)methyl)-3-methylbutanoate .

Q & A

Q. What are the recommended safety precautions when handling Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate in laboratory settings?

Despite limited toxicological data for this specific compound, general precautions from structurally related azetidine/piperidine derivatives include:

- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ensure local exhaust ventilation to avoid inhalation of aerosols or dust .

- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Store in a cool, dry place away from ignition sources, and keep containers tightly sealed .

Q. What synthetic routes are commonly employed to synthesize this compound?

A typical method involves:

- Step 1 : Reacting 3-(2-oxopyrrolidin-1-yl)azetidine with benzyl chloroformate in the presence of a base (e.g., triethylamine or NaOH) in anhydrous dichloromethane or THF .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- Monitoring : Reaction progress is tracked using TLC or LC-MS to confirm intermediate formation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR to verify proton environments and carbonyl/aromatic group positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis using SHELX software for absolute stereochemical assignment .

Advanced Research Questions

Q. What strategies can be employed to analyze the conformational dynamics of the azetidine and pyrrolidinone rings?

Advanced structural analysis methods include:

- X-ray crystallography : Refinement with SHELXL to determine puckering parameters (amplitude, phase) and ring distortion .

- Computational modeling : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations to assess energy-minimized conformers and pseudorotation pathways .

- Variable-temperature NMR : To study ring-flipping kinetics and activation barriers in solution .

Q. How can researchers investigate the potential inhibitory effects on histone deacetylases (HDACs)?

A methodological approach involves:

- In vitro enzyme assays : Use recombinant HDAC isoforms (e.g., HDAC1/6) with fluorogenic substrates (e.g., Ac-Lys-AMC) to measure IC values .

- Cellular assays : Treat cancer cell lines (e.g., HeLa) and quantify acetylation levels of histone H3 via Western blot .

- Molecular docking : Align the compound’s 3D structure (from crystallography) into HDAC active sites (PDB: 4BKX) to predict binding modes .

Q. What methodological approaches are recommended for resolving contradictions in biological activity data across studies?

To address discrepancies:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent/DMSO concentration) .

- Orthogonal assays : Compare results from enzymatic (e.g., HDAC inhibition) and phenotypic (e.g., apoptosis/cell cycle) assays to confirm mechanism .

- Data cross-referencing : Use public databases (PubChem, ChEMBL) to benchmark against structurally similar compounds .

Notes

- Safety Data Limitations : The absence of comprehensive toxicological studies necessitates conservative risk assessments and institutional biosafety committee approvals .

- Structural Analogues : Compare reactivity/activity with tert-butyl azetidine carboxylates (e.g., tert-butyl 3-aminoazetidine-1-carboxylate) to infer synthetic or biological trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.